molecular formula C29H47N9O8 B14234863 L-Prolyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-histidylglycine CAS No. 319438-41-0

L-Prolyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-histidylglycine

Cat. No.: B14234863
CAS No.: 319438-41-0
M. Wt: 649.7 g/mol
InChI Key: KOZFETBZHHUYMT-XFWAVSDGSA-N
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Description

L-Prolyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-histidylglycine is a complex peptide compound composed of six amino acids: proline, isoleucine, asparagine, leucine, histidine, and glycine. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-histidylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.

    Deprotection: The protecting groups (e.g., Fmoc) are removed using a solution like piperidine in DMF.

    Cleavage: The completed peptide is cleaved from the resin using a mixture of TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-histidylglycine can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under specific conditions, affecting the peptide’s activity.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT or TCEP.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of histidine can lead to the formation of oxo-histidine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Prolyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-histidylglycine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Prolyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-histidylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    L-Isoleucyl-L-proline: A simpler dipeptide with different biological activities.

    Cyclo(L-leucyl-L-prolyl): A cyclic dipeptide with antifungal properties.

Uniqueness

L-Prolyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-histidylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it a valuable compound for studying peptide interactions and developing novel therapeutic agents.

Properties

CAS No.

319438-41-0

Molecular Formula

C29H47N9O8

Molecular Weight

649.7 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C29H47N9O8/c1-5-16(4)24(38-26(43)18-7-6-8-32-18)29(46)37-21(11-22(30)39)28(45)35-19(9-15(2)3)27(44)36-20(10-17-12-31-14-34-17)25(42)33-13-23(40)41/h12,14-16,18-21,24,32H,5-11,13H2,1-4H3,(H2,30,39)(H,31,34)(H,33,42)(H,35,45)(H,36,44)(H,37,46)(H,38,43)(H,40,41)/t16-,18-,19-,20-,21-,24-/m0/s1

InChI Key

KOZFETBZHHUYMT-XFWAVSDGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)O)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O)NC(=O)C2CCCN2

Origin of Product

United States

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